Zuclopenthixol dihydrochloride
Overview
Description
Zuclopenthixol dihydrochloride is a typical antipsychotic medication primarily used in the treatment of schizophrenia and other psychoses. It belongs to the thioxanthene class of neuroleptics and is known for its antagonistic effects on dopamine receptors, particularly D1 and D2 receptors . This compound is also used in the management of acute bipolar mania .
Mechanism of Action
Target of Action
Zuclopenthixol dihydrochloride, an antipsychotic agent, primarily targets several receptors in the brain . These include:
- Alpha-1A adrenergic receptor : This receptor is involved in various physiological processes such as smooth muscle contraction and neuronal signaling .
Mode of Action
This compound acts mainly by antagonizing D1 and D2 dopamine receptors . It also has a high affinity for alpha1-adrenergic and 5-HT2 receptors . By blocking these receptors, this compound can alter the balance of neurotransmitters in the brain, which can help to alleviate symptoms of schizophrenia and other psychoses .
Biochemical Pathways
The metabolism of this compound involves several biochemical pathways, including sulphoxidation, side chain N-dealkylation, and glucuronic acid conjugation . These metabolic processes transform the drug into metabolites that are devoid of pharmacological activity .
Pharmacokinetics
This compound exhibits the following pharmacokinetic properties :
- Bioavailability : Approximately 49% when administered orally .
- Protein Binding : About 98% of the drug binds to proteins in the blood .
- Metabolism : The drug is metabolized in the liver, primarily by Cytochrome P450 2D6 and CYP3A4 .
- Elimination Half-life : The half-life is about 20 hours for oral administration and 19 days for intramuscular injection .
- Excretion : The drug is primarily excreted in the feces, with approximately 10% excreted in the urine .
Result of Action
The antagonism of D1 and D2 dopamine receptors by this compound results in a reduction of dopamine neurotransmission, which can help to alleviate symptoms of schizophrenia and other psychoses . The drug’s action on alpha1-adrenergic and 5-HT2 receptors may also contribute to its antipsychotic effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the drug’s metabolism can be affected by factors that influence the activity of Cytochrome P450 2D6, such as genetic polymorphisms, drug interactions, and liver disease . Furthermore, the drug’s absorption and bioavailability can be affected by factors such as the patient’s age, sex, body weight, and renal and hepatic function .
Biochemical Analysis
Biochemical Properties
Zuclopenthixol dihydrochloride interacts with several biomolecules. It is an antagonist at D1 and D2 dopamine receptors . It also has high affinity for alpha1-adrenergic and 5-HT2 receptors . The nature of these interactions is antagonistic, meaning that this compound binds to these receptors and inhibits their function .
Cellular Effects
This compound has various effects on cells. By antagonizing D1 and D2 dopamine receptors, it influences cell function, including impacts on cell signaling pathways and gene expression . It also has a demonstrated antiemetic effect in animals .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antagonism of D1 and D2 dopamine receptors . By binding to these receptors, it inhibits their function, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known to be metabolized by Cytochrome P450 2D6
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zuclopenthixol dihydrochloride involves the reaction of 2-chloro-9H-thioxanthen-9-one with 1-(2-hydroxyethyl)piperazine in the presence of a base. The reaction typically occurs under reflux conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) is common in the analysis and purification stages .
Chemical Reactions Analysis
Types of Reactions: Zuclopenthixol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can alter the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, particularly involving the chlorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Zuclopenthixol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical studies and method development.
Biology: Employed in studies investigating the role of dopamine receptors in various biological processes.
Medicine: Extensively studied for its therapeutic effects in treating schizophrenia and bipolar disorder.
Industry: Utilized in the development of antipsychotic medications and in quality control processes.
Comparison with Similar Compounds
Clopenthixol: Another thioxanthene derivative with similar pharmacological properties.
Chlorprothixene: A thioxanthene antipsychotic with a slightly different receptor affinity profile.
Flupenthixol: A related compound with similar therapeutic uses but different pharmacokinetic properties.
Uniqueness: Zuclopenthixol dihydrochloride is unique due to its specific receptor binding profile and its efficacy in managing both acute and chronic symptoms of psychosis. Its long-acting formulations, such as zuclopenthixol decanoate, provide sustained therapeutic effects, making it suitable for patients with poor medication compliance .
Properties
IUPAC Name |
2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2OS.2ClH/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;;/h1-2,4-8,16,26H,3,9-15H2;2*1H/b18-5-;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWNZMIBFHMYMX-MHKBYHAFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045332 | |
Record name | Zuclopenthixol dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633-59-0, 58045-23-1, 63978-46-1 | |
Record name | alpha-Clopenthixol dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zuclopenthixol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058045231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Piperazineethanol, 4-(3-(2-chlorothioxanthen-9-yl)propyl)-, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063978461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zuclopenthixol dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazine-1-ethanol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.510 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZUCLOPENTHIXOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7042692VYN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Zuclopenthixol dihydrochloride in treating schizophrenia?
A1: this compound is a typical antipsychotic drug that primarily acts as an antagonist at dopamine D1 and D2 receptors [, , ]. By blocking these receptors, it helps to reduce the excessive dopamine activity believed to contribute to the positive symptoms of schizophrenia, such as hallucinations and delusions.
Q2: What analytical techniques are commonly employed in the study of this compound?
A2: Capillary electrophoresis (CE) has been used to develop methods for monitoring this compound alongside other antipsychotic drugs []. This technique allows for the separation and quantification of these compounds, aiding in compliance monitoring and analysis of complex mixtures [].
Q3: What are the limitations of the existing research on this compound?
A3: A significant limitation of the existing research is the small number of studies and participants involved [, ]. Many studies are also relatively old and may not reflect current methodological standards []. More robust, large-scale clinical trials are necessary to provide definitive conclusions about the efficacy, safety, and optimal use of this compound in comparison to other antipsychotics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.